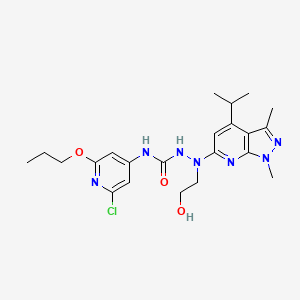![molecular formula C24H23N5O2S B10836564 (2R)-N-benzyl-1-(6-methyl-7-oxo-5-phenyl-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B10836564.png)
(2R)-N-benzyl-1-(6-methyl-7-oxo-5-phenyl-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US10065972, Example 560” is a bicyclic or tricyclic heterocyclic compound. It is known for its role as an inhibitor of kynurenine aminotransferase II, an enzyme involved in the kynurenine pathway, which is significant in various neurological and psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “US10065972, Example 560” involves multiple steps, including the formation of the bicyclic or tricyclic core structure. The specific synthetic routes and reaction conditions are proprietary and detailed in the patent literature .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or diminishing its inhibitory effects.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products can vary in their biological activity and potential therapeutic applications .
Scientific Research Applications
“US10065972, Example 560” has several scientific research applications:
Chemistry: Used as a model compound to study the inhibition of kynurenine aminotransferase II.
Biology: Investigated for its role in modulating the kynurenine pathway, which is linked to neurodegenerative diseases.
Medicine: Potential therapeutic agent for treating neurological and psychiatric disorders such as schizophrenia and mild neurocognitive disorder.
Industry: Utilized in the development of pharmaceuticals targeting the kynurenine pathway .
Mechanism of Action
The compound exerts its effects by inhibiting kynurenine aminotransferase II, an enzyme that catalyzes the transamination of kynurenine to kynurenic acid. This inhibition leads to a decrease in kynurenic acid levels, which is associated with various neurological effects. The molecular targets and pathways involved include the kynurenine pathway and its related metabolites .
Comparison with Similar Compounds
US8933095: Another inhibitor of kynurenine aminotransferase II.
US8598200: Similar in structure and function, targeting the same enzyme.
BDBM273119, BDBM273144, BDBM273143: Compounds with similar inhibitory effects on kynurenine aminotransferase II .
Uniqueness: “US10065972, Example 560” is unique due to its specific bicyclic or tricyclic structure, which provides a distinct mode of inhibition and potentially different pharmacokinetic properties compared to other inhibitors .
Properties
Molecular Formula |
C24H23N5O2S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(2R)-N-benzyl-1-(6-methyl-7-oxo-5-phenyl-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H23N5O2S/c1-28-20(17-11-6-3-7-12-17)27-22-19(23(28)31)26-24(32-22)29-14-8-13-18(29)21(30)25-15-16-9-4-2-5-10-16/h2-7,9-12,18H,8,13-15H2,1H3,(H,25,30)/t18-/m1/s1 |
InChI Key |
LYGQOCVESZDBMV-GOSISDBHSA-N |
Isomeric SMILES |
CN1C(=NC2=C(C1=O)N=C(S2)N3CCC[C@@H]3C(=O)NCC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CN1C(=NC2=C(C1=O)N=C(S2)N3CCCC3C(=O)NCC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B10836482.png)
![(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-(2-methylpropylsulfanyl)butanoic acid](/img/structure/B10836483.png)

![N-(3-(ethylcarbamoyl) benzyl)-6H-isochromeno [3,4-c] pyridine-8-carboxamide](/img/structure/B10836497.png)
![2-methylpropyl 3-[5-(2-ethoxypyridin-3-yl)-3-methyl-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-yl]sulfanylpropanoate](/img/structure/B10836503.png)
![(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-propylsulfanylbutanoic acid](/img/structure/B10836510.png)
![3-[(1-methylindazol-3-yl)amino]pyridine-4-carboxylic acid](/img/structure/B10836516.png)
![methyl (2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-methylsulfanylbutanoate](/img/structure/B10836519.png)
![(3S)-3-[3-chloro-5-(trifluoromethoxy)phenyl]-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B10836520.png)
![(2R,3S)-3-amino-4-(5-fluoropyridin-2-yl)oxy-2-hydroxy-2-[[4-(4-methylcyclohexyl)oxypyridin-2-yl]methyl]butanoic acid](/img/structure/B10836528.png)
![tert-butyl (3S)-3-cyano-4-[3-[6-[ethyl(methylsulfonyl)amino]-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-5-yl]benzoyl]piperazine-1-carboxylate](/img/structure/B10836533.png)
![(2R)-N-benzyl-1-[5-(difluoromethyl)-6-methyl-7-oxo-[1,3]thiazolo[5,4-d]pyrimidin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B10836539.png)
![tert-butyl N-[1-(1-but-2-ynyl-5-methyl-6,9-dioxo-7H-imidazo[1,2-a]purin-2-yl)piperidin-3-yl]carbamate](/img/structure/B10836540.png)
![(2R,3S)-3-amino-2-hydroxy-2-[[4-(4-methylcyclohexyl)oxypyridin-2-yl]methyl]-4-pyrazin-2-yloxybutanoic acid](/img/structure/B10836546.png)
